molecular formula C12H16FNO2 B2872306 Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate CAS No. 1374329-41-5

Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate

Cat. No.: B2872306
CAS No.: 1374329-41-5
M. Wt: 225.263
InChI Key: DHKWZDAGJLDLIG-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate: is a chemical compound with the molecular formula C12H16FNO2 and a molecular weight of 225.263 g/mol. It is commonly referred to as Boc-2-Fluoroaniline. This compound is part of the carbamate family, which are organic compounds derived from carbamic acid (NH2COOH) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(fluoromethyl)phenyl]carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This reaction is carried out under mild conditions and results in high yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of protecting groups like the tert-butyl group to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry: Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate is used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages .

Industry: In the industrial sector, it is used in the production of polymers and other materials that require stable carbamate linkages .

Comparison with Similar Compounds

    Tert-butyl carbamate: Another carbamate compound used as a protecting group in organic synthesis.

    Benzyl carbamate: Used in similar applications but has different reactivity and stability profiles.

    Methyl carbamate: A simpler carbamate with different physical and chemical properties.

Uniqueness: Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable.

Properties

IUPAC Name

tert-butyl N-[2-(fluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKWZDAGJLDLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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